Cas no 1707374-14-8 ([3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine)
![[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1707374-14-8x500.png)
[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine
-
- インチ: 1S/C8H13N3O3S/c1-5-3-8(5,15(2,12)13)7-10-6(4-9)14-11-7/h5H,3-4,9H2,1-2H3
- InChIKey: WUPZAODJAVUVQV-UHFFFAOYSA-N
- ほほえんだ: O1C(CN)=NC(C2(S(C)(=O)=O)CC2C)=N1
[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508713-1g |
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine |
1707374-14-8 | 97% | 1g |
$1091 | 2023-02-17 |
[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
[3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamineに関する追加情報
Research Briefing on [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 1707374-14-8)
In recent years, the compound [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS: 1707374-14-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and cyclopropyl structural motifs, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following briefing provides an overview of the latest research developments related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have focused on optimizing the yield and purity of this compound, with particular emphasis on the cyclopropanation and oxadiazole ring formation steps. Researchers have reported improved synthetic routes that reduce byproduct formation and enhance scalability, making the compound more accessible for further pharmacological evaluation.
Pharmacological studies have revealed that [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine exhibits notable activity as a modulator of specific enzyme systems, including those involved in inflammatory and neurodegenerative pathways. In vitro assays have demonstrated its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), suggesting potential applications in treating conditions like chronic inflammation and Parkinson's disease. Additionally, preliminary in vivo studies in animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration.
Recent advancements in structural-activity relationship (SAR) studies have further elucidated the critical functional groups responsible for the compound's biological activity. Modifications to the methylsulfonyl and cyclopropyl moieties have been explored to enhance potency and selectivity. These efforts have led to the development of derivative compounds with improved therapeutic indices, paving the way for future drug development programs.
Despite these promising findings, challenges remain in the clinical translation of [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine. Issues such as metabolic stability, potential off-target effects, and long-term safety profiles require further investigation. Ongoing research aims to address these concerns through comprehensive toxicology studies and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into preclinical and clinical trials.
In conclusion, [3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine represents a promising candidate for therapeutic development, with its unique chemical structure and multifaceted pharmacological activities. Continued research and optimization efforts hold the potential to unlock its full therapeutic value, offering new treatment options for a range of medical conditions. This briefing underscores the importance of further exploration and investment in this compound to fully realize its clinical potential.
1707374-14-8 ([3-(2-methyl-1-methylsulfonyl-cyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine) 関連製品
- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 60628-96-8(Bifonazole)
- 2728765-90-8(5-{(2S)-2-amino-2-phenylethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2167645-99-8(4-(1-benzothiophen-7-yl)aminobut-2-yn-1-ol)
- 957060-80-9(5-Chloro-2-methyl-3-nitrophenylboronic acid)
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)
- 1354009-25-8(N-[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide)
- 2137096-71-8((1S)-1-3-fluoro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)




